2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Overview

Description

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .

Synthesis Analysis

The synthesis of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .

Molecular Structure Analysis

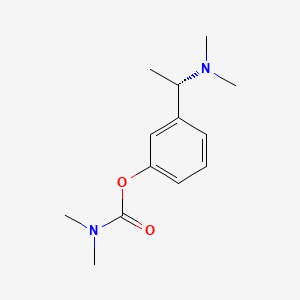

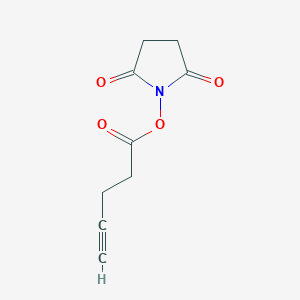

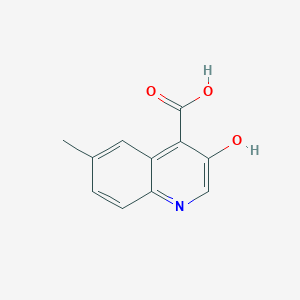

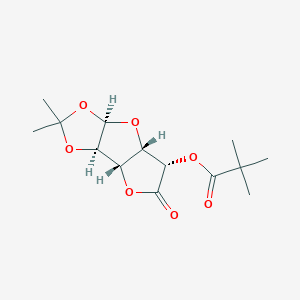

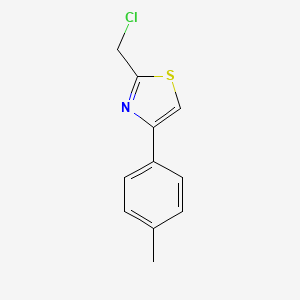

The molecular formula of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .

Chemical Reactions Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Physical And Chemical Properties Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Protein Labeling and Crosslinking

“4-pentynoic acid succinimidyl ester” is an amine-reactive compound that is used in protein biology for labeling and crosslinking primary amines . This compound reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Drug Derivatization

This compound acts as a pivotal reagent facilitating the derivatization of diverse drugs and molecules . It has the ability to form stable amide bonds, making it an important tool in drug discovery .

Bioconjugation Research

“4-pentynoic acid succinimidyl ester” is extensively utilized in bioconjugation research . Bioconjugation involves the covalent and generally irreversible attachment of a chemical probe or another molecule to a biomolecule, and this compound plays a crucial role in such processes .

Cell Surface Protein Alkynylation

This compound has been used in the alkynylation of cell surface proteins . Alkynylation is a process where an alkyne group is introduced into a molecule, and in this case, it’s used to modify cell surface proteins .

Click Chemistry Applications

“4-pentynoic acid succinimidyl ester” is used in click chemistry applications . Click chemistry is a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality, and this compound is used in the formation of 1,2,3-triazoles between azides and terminal alkynes in aqueous media .

Therapeutic Agent for Complementarity Mismatches

This compound has been shown to bind to a number of human serum proteins and may have potential as a therapeutic agent for complementarity mismatches . This means it could potentially be used in the treatment of diseases where there is a mismatch in the complementarity of certain proteins .

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQOCPXVAZTWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?

A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.

Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?

A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)